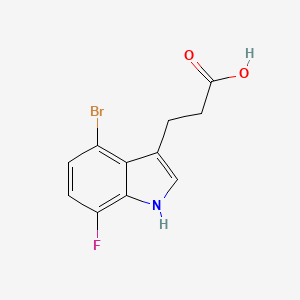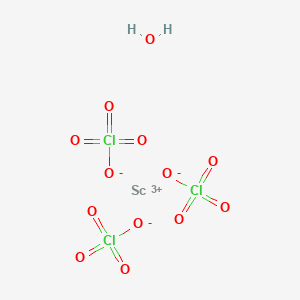
Scandium(3+);triperchlorate;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Scandium(3+);triperchlorate;hydrate, also known as scandium(III) perchlorate hydrate, is a chemical compound with the formula Sc(ClO4)3·xH2O. This compound consists of scandium ions (Sc3+), perchlorate ions (ClO4-), and water molecules. It is typically found in a hydrated form, where water molecules are coordinated to the scandium ions. Scandium(III) perchlorate is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Scandium(III) perchlorate hydrate can be synthesized by reacting scandium oxide (Sc2O3) or scandium hydroxide (Sc(OH)3) with perchloric acid (HClO4). The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain the hydrated form .
The general reaction can be represented as:
Sc2O3+6HClO4→2Sc(ClO4)3+3H2O
Industrial Production Methods
Industrial production of scandium(III) perchlorate hydrate involves the extraction of scandium from its ores, followed by purification and reaction with perchloric acid. The process includes several steps such as leaching, solvent extraction, and precipitation to obtain high-purity scandium compounds .
化学反応の分析
Types of Reactions
Scandium(III) perchlorate hydrate undergoes various types of chemical reactions, including:
Oxidation: Due to its strong oxidizing properties, it can oxidize various organic and inorganic compounds.
Hydrolysis: In aqueous solutions, scandium(III) perchlorate can hydrolyze to form scandium hydroxide and perchloric acid.
Complexation: It can form complexes with various ligands, such as glycine and other amino acids.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include organic substrates and reducing agents. The reactions are typically carried out under controlled temperature and pH conditions.
Hydrolysis Reactions: These reactions occur in aqueous solutions, often at room temperature.
Complexation Reactions: Ligands such as glycine are used, and the reactions are carried out in aqueous solutions.
Major Products Formed
Oxidation: The major products depend on the substrate being oxidized.
Hydrolysis: Scandium hydroxide and perchloric acid.
Complexation: Various scandium-ligand complexes.
科学的研究の応用
Scandium(III) perchlorate hydrate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis reactions, such as glycosylation reactions.
Biology: Investigated for its potential antiviral properties and effects on ribosomal function.
Medicine: Explored for its potential use in drug delivery systems and as a component in diagnostic imaging agents.
作用機序
The mechanism of action of scandium(III) perchlorate hydrate involves its strong oxidizing properties, which enable it to participate in various redox reactions. It can act on molecular targets such as organic substrates and biological molecules, leading to oxidation and other chemical transformations. In biological systems, it may interact with ribosomes and modulate their function, potentially leading to antiviral effects .
類似化合物との比較
Similar Compounds
Scandium(III) chloride (ScCl3): Similar in terms of the trivalent scandium ion but differs in the anion and its properties.
Scandium(III) nitrate (Sc(NO3)3): Another scandium compound with nitrate ions instead of perchlorate ions.
Scandium(III) sulfate (Sc2(SO4)3): Contains sulfate ions and has different solubility and reactivity properties.
Uniqueness
Scandium(III) perchlorate hydrate is unique due to its strong oxidizing properties and its ability to form stable complexes with various ligands. This makes it particularly useful in catalytic applications and in the synthesis of complex organic molecules .
特性
分子式 |
Cl3H2O13Sc |
|---|---|
分子量 |
361.32 g/mol |
IUPAC名 |
scandium(3+);triperchlorate;hydrate |
InChI |
InChI=1S/3ClHO4.H2O.Sc/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);1H2;/q;;;;+3/p-3 |
InChIキー |
DWAIRFOTKDGSJG-UHFFFAOYSA-K |
正規SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sc+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


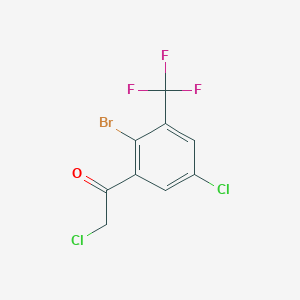

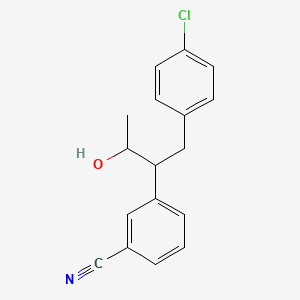
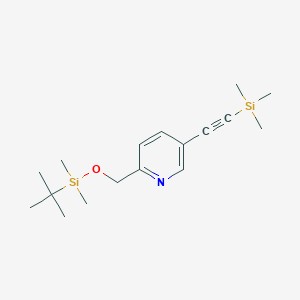
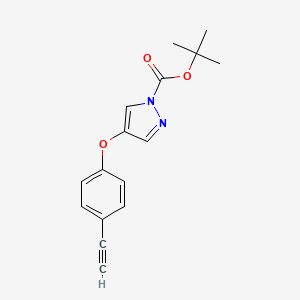
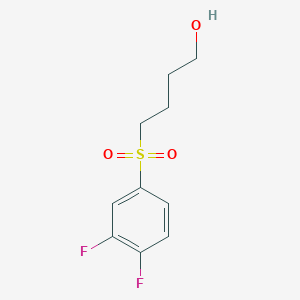
![N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13725445.png)
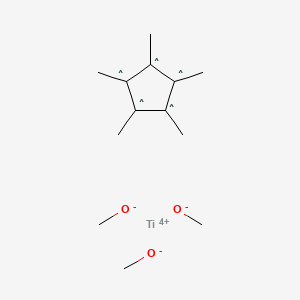

![2-Chloro-6-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13725456.png)
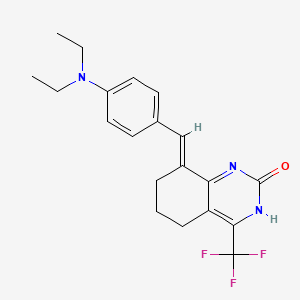
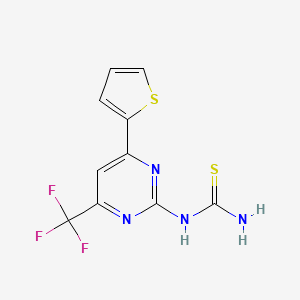
![(2,5-dioxopyrrolidin-1-yl) 2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetate](/img/structure/B13725483.png)
